(2-Bromoethyl)cycloheptane

Lipophilicity Drug Discovery ADME

(2-Bromoethyl)cycloheptane (CAS 22579-30-2) is a specialized alkyl halide building block with the molecular formula C₉H₁₇Br, belonging to the class of cycloalkanes. It features a seven-membered cycloheptane ring attached to a 2-bromoethyl group, a structural motif that imparts distinct physicochemical properties.

Molecular Formula C9H17B
Molecular Weight 205.13 g/mol
CAS No. 22579-30-2
Cat. No. B1267901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethyl)cycloheptane
CAS22579-30-2
Molecular FormulaC9H17B
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CCBr
InChIInChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2
InChIKeyYFWUUIKFHYDTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromoethyl)cycloheptane (CAS 22579-30-2): A C9 Alkyl Bromide Building Block with High Lipophilicity for Pharmaceutical and Agrochemical Synthesis


(2-Bromoethyl)cycloheptane (CAS 22579-30-2) is a specialized alkyl halide building block with the molecular formula C₉H₁₇Br, belonging to the class of cycloalkanes. It features a seven-membered cycloheptane ring attached to a 2-bromoethyl group, a structural motif that imparts distinct physicochemical properties . This compound is primarily utilized in organic synthesis, medicinal chemistry, and agrochemical research as a reactive intermediate for introducing a cycloheptylalkyl moiety into more complex molecular frameworks .

Why (2-Bromoethyl)cycloheptane Cannot Be Simply Replaced by Cyclopentyl or Cyclohexyl Analogs: Evidence of Lipophilicity-Driven Selection


In-class analogs such as (2-bromoethyl)cyclopentane and (2-bromoethyl)cyclohexane share similar reactivity due to the primary alkyl bromide functional group, but their physicochemical and steric profiles diverge significantly. These differences directly impact critical drug discovery parameters such as lipophilicity (LogP), membrane permeability, and metabolic stability. Generic substitution without accounting for these quantified divergences can lead to failed lead optimization or altered pharmacokinetic profiles [1][2].

Quantitative Differentiation Evidence for (2-Bromoethyl)cycloheptane: LogP, Reactivity, and Dehalogenation Data


Lipophilicity (LogP) of (2-Bromoethyl)cycloheptane vs. Cyclopentyl and Cyclohexyl Analogs

(2-Bromoethyl)cycloheptane exhibits a calculated LogP of 3.74, which is significantly higher than its five-membered (LogP 3.20) and six-membered (LogP 3.64) ring analogs [1]. This quantifiable increase in lipophilicity is critical for modulating membrane permeability and target binding in drug discovery.

Lipophilicity Drug Discovery ADME

SN2 Reactivity Ranking of Bromomethylcycloalkanes: Class-Level Inference for (2-Bromoethyl)cycloheptane

A kinetic study of bromomethylcycloalkanes reacting with thiophenoxide ion established the reactivity order: bromomethylcycloheptane > bromomethylcyclohexane > isobutyl bromide > bromoethylcyclopentane [1]. This class-level inference suggests that the seven-membered ring analog exhibits the highest SN2 reactivity among common ring sizes.

Reactivity SN2 Nucleophilic Substitution

Dehalogenation Susceptibility: Bromocycloheptane vs. Bromocyclohexane

In a study of haloalkane dehalogenase substrate specificity, both bromocyclohexane and bromocycloheptane were found to be dehalogenated, while bromocyclopentane was inactive [1]. This indicates that the seven-membered ring analog is recognized by certain dehalogenase enzymes, a property that may influence biodegradation or metabolic stability considerations.

Biodegradation Enzymatic Dehalogenation Environmental Fate

Optimal Research and Industrial Scenarios for (2-Bromoethyl)cycloheptane Based on Evidence


Lead Optimization in Drug Discovery Requiring Enhanced Lipophilicity

When a lead compound's ADME profile requires increased lipophilicity to improve membrane permeability or CNS penetration, (2-bromoethyl)cycloheptane offers a quantifiable advantage over its cyclopentyl and cyclohexyl analogs. The 0.10–1.64 log unit higher LogP (Section 3, Evidence Item 1) translates to a measurable increase in partition coefficient, directly influencing bioavailability predictions [1].

Accelerated Alkylation or Cross-Coupling Reactions

For synthetic routes where reaction rate is critical, the class-level inference of higher SN2 reactivity for seven-membered ring systems (Section 3, Evidence Item 2) suggests that (2-bromoethyl)cycloheptane may provide faster kinetics than its five- or six-membered counterparts. This can reduce reaction times and improve yields in nucleophilic substitution steps [2].

Metabolic Stability Studies and Prodrug Design

The demonstrated recognition by dehalogenase enzymes (Section 3, Evidence Item 3) indicates that compounds incorporating the cycloheptylalkyl motif may undergo enzymatic processing. This property can be exploited in prodrug strategies where controlled metabolic activation is desired, or avoided in scenarios requiring high metabolic stability [3].

Agrochemical Intermediate with Favorable Environmental Partitioning

The higher LogP of (2-bromoethyl)cycloheptane, combined with its known use as an agrochemical intermediate , makes it suitable for synthesizing crop protection agents where soil adsorption and plant cuticle penetration are governed by lipophilicity.

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